4-Amino-7-Chlorchinolin

Übersicht

Beschreibung

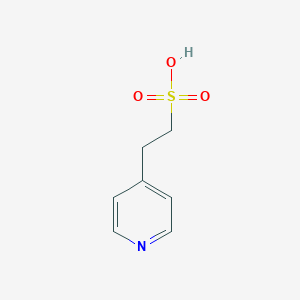

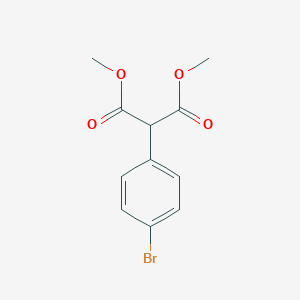

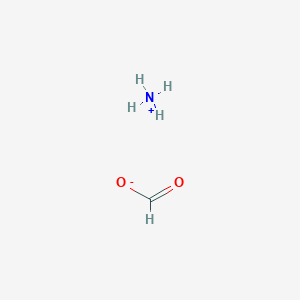

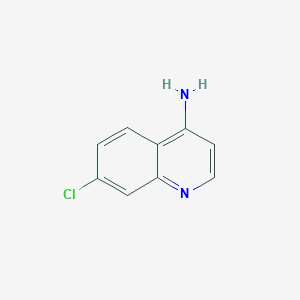

7-chloroquinolin-4-amine is a chemical compound that serves as a fundamental building block in the synthesis of various pharmacologically active molecules. It is a derivative of quinoline, characterized by the presence of an amino group at the fourth position and a chlorine atom at the seventh position of the quinoline ring. This compound is particularly significant in medicinal chemistry due to its role in the development of antimalarial drugs and other therapeutic agents .

Wissenschaftliche Forschungsanwendungen

7-chloroquinolin-4-amine has a wide range of applications in scientific research:

Medicinal Chemistry: It is a key intermediate in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine.

Neuroprotective Agents: Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases like Parkinson’s disease.

Antimicrobial Agents: The compound and its derivatives exhibit antimicrobial activity against various pathogens.

Quorum Sensing Inhibitors: Some derivatives have been studied for their ability to inhibit quorum sensing in bacteria, which is a promising strategy to combat bacterial infections.

Wirkmechanismus

Target of Action

4-Amino-7-chloroquinoline, a derivative of chloroquine, primarily targets the Pseudomonas quinolone signal (PQS)-dependent quorum sensing (QS) of Pseudomonas aeruginosa . It also targets the nuclear receptor Nurr1 , which is critical for both the development and maintenance of midbrain dopamine neurons .

Mode of Action

The compound interacts with its targets by enhancing Nurr1’s transcriptional activity . It also inhibits the formation of beta-hematin, leading to the accumulation of toxic haem molecules in the parasite food vacuole .

Biochemical Pathways

The compound affects the pathways related to the energy metabolism of Leishmania , playing an important role in its leishmanicidal mechanism . It also restores Nurr1 levels reduced following exposure to genetic and environmental risk factors of Parkinson’s disease .

Pharmacokinetics

Due to the weak base properties of chloroquine and related analogues, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .

Result of Action

The compound exhibits robust neuroprotective effects in vitro . It also shows significant antibiofilm effect, reducing biofilm formation and pre-formed biofilm masses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, exposure to certain environmental toxins used as herbicides or pesticides was found to increase the risk of developing Parkinson’s disease . The compound’s action can also be influenced by the acidity of the environment, as its effectiveness is partly dependent upon drug accumulation in the acidic digestive vacuole .

Biochemische Analyse

Biochemical Properties

4-Amino-7-chloroquinoline has been found to interact with various biomolecules. It has been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The nature of these interactions is largely determined by the length of the carbon-chain linker and electronic properties of the compounds .

Cellular Effects

It has been found to display antimicrobial activity, with the most active ones displaying MIC values in the range of 1.5 to 12.5 µg/mL . It does not display antifungal activity .

Molecular Mechanism

It is known to exert its effects through binding interactions with biomolecules .

Metabolic Pathways

It is known to be a minor degradation product of chloroquine and hydroxychloroquine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloroquinolin-4-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with ammonia or amines. One common method includes the reaction of 4,7-dichloroquinoline with an excess of ammonia in a solvent such as ethanol under reflux conditions . The reaction proceeds through the substitution of the chlorine atom at the fourth position by the amino group, yielding 7-chloroquinolin-4-amine.

Industrial Production Methods: Industrial production of 7-chloroquinolin-4-amine often involves the chlorination of 4-hydroxyquinoline followed by amination. The process begins with the chlorination of 4-hydroxyquinoline using phosphorus oxychloride to produce 4,7-dichloroquinoline. This intermediate is then subjected to nucleophilic substitution with ammonia to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-chloroquinolin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia or primary amines in solvents like ethanol under reflux conditions.

Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.

Major Products Formed:

Schiff Bases: Formed by the reaction with aldehydes or ketones.

Substituted Derivatives: Formed by nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

- Chloroquine

- Amodiaquine

- Hydroxychloroquine

- Piperaquine

- Pyronaridine

Eigenschaften

IUPAC Name |

7-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRZSRWMMUGOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152593 | |

| Record name | 7-Chloro-4-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-40-9 | |

| Record name | 4-Amino-7-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-7-CHLOROQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SJ6Y866TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4,7-ACQ, the core structure of many antimalarial drugs, primarily targets the parasite Plasmodium falciparum. It accumulates in the acidic food vacuole of the parasite and forms a complex with ferriprotoporphyrin IX (Fe(III)PPIX), a toxic byproduct of hemoglobin digestion. [] This complex inhibits the conversion of Fe(III)PPIX to hemozoin, also known as "malaria pigment," which is a non-toxic crystalline form. [, ] The accumulation of toxic Fe(III)PPIX disrupts the parasite's metabolism and leads to its death. [] Additionally, some 4,7-ACQ derivatives can also inhibit the Plasmodium falciparum chloroquine-resistance transporter (PfCRT), further contributing to their antimalarial activity. []

ANone: * Molecular formula: C9H7ClN2* Molecular weight: 178.62 g/mol

- NMR: For detailed NMR data (COSY, NOESY, HMBC, HSQC) of a 4,7-ACQ derivative, refer to [].

- IR: IR data for a 4,7-ACQ derivative can be found in [].

- Mass Spectrometry: High-resolution mass spectrometry data of various 4,7-ACQ derivatives are presented in [].

A: While specific data on 4,7-ACQ's material compatibility and stability is limited in the provided research, the synthesis of stable derivatives with improved solubility has been reported. [, , ] For instance, 2'-O-substituted 15-membered azalides incorporating 4,7-ACQ demonstrated enhanced stability and solubility. []

ANone: The provided research focuses on the biological activity of 4,7-ACQ and its derivatives. There is no mention of catalytic properties or applications of 4,7-ACQ in the given context.

A: Computational tools like molecular docking have been instrumental in understanding the binding modes of 4,7-ACQ derivatives with their targets. [, , ] These simulations help visualize how structural modifications influence interactions with the botulinum neurotoxin serotype A (BoNT/A) light chain, facilitating the design of more potent inhibitors. [, ] Additionally, Quantitative Structure-Retention/Activity Relationships (QSRR/QSAR) studies have been conducted to correlate the structure of 4,7-ACQ derivatives with their biological activities and chromatographic retention behavior. []

ANone: SAR studies have revealed crucial insights into how modifications to the 4,7-ACQ scaffold influence its activity:

- 4-Amino Group: Essential for complexing with Fe(III)PPIX and for antiplasmodial activity. Side chains on this group don't significantly impact Fe(III)PPIX binding but influence drug accumulation. []

- 7-Chloro Group: Crucial for inhibiting β-hematin formation, which is necessary for antiplasmodial activity. Side chains at the 4-amino group do not affect this activity. []

- Side Chain: The basic aminoalkyl side chain attached to the 4-amino group is essential for drug accumulation in the parasite's food vacuole and for strong antiplasmodial activity. []

- 2'-O-substitution: Incorporation of various quinoline moieties at the 2'-position of azalide scaffold significantly enhanced antimalarial activity compared to azithromycin and demonstrated improved selectivity for P. falciparum parasites. []

A: While specific information regarding the stability of 4,7-ACQ under various conditions is limited in the provided research, studies highlight the development of derivatives with improved stability and solubility. [, ] For instance, conjugating 4,7-ACQ with cinnamic acid yielded compounds with potent in vitro activity against chloroquine-resistant Plasmodium falciparum. []

A: Research indicates that 4,7-ACQ exhibits good oral bioavailability. [] Metabolic studies on 4,7-ACQ derivatives revealed a good preclinical developability profile. [] Specifically, a pyrrolizidinylmethyl derivative of 4,7-ACQ (MG3) showed low toxicity in preclinical studies on rats, dogs, and non-human primates. []

ANone: 4,7-ACQ and its derivatives have shown potent antimalarial activity in both in vitro and in vivo settings:

- Active against various chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum, including NF54, Dd2, 7G8, 3D7A, and W2. [, , ]

- Some derivatives exhibit nanomolar IC50 values against CQ-R strains, outperforming chloroquine. [, , ]

- Effective in inhibiting β-hematin formation. [, , ]

- Inhibit chloroquine transport via PfCRT. []

- Orally active in rodent malaria models (P. berghei, P. chabaudi, and P. yoelii), demonstrating efficacy comparable to or better than chloroquine. []

- A dibemethin derivative achieved over 99% parasitemia reduction in a mouse malaria model. []

A: Resistance to 4,7-ACQ, particularly in Plasmodium falciparum, is a significant concern. The primary mechanism involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, leading to decreased drug accumulation in the parasite's food vacuole. [] This resistance mechanism also affects other 4-aminoquinolines. [] Developing 4,7-ACQ derivatives that bypass PfCRT-mediated resistance or act through alternative mechanisms is an active area of research. [, , ]

A: While 4,7-ACQ is generally considered safe and well-tolerated, high doses can lead to toxicity. [, , ] Specifically:

- High doses of glafenine, a 4,7-ACQ derivative, induced transient nephritis, adrenal hypertrophy, and alterations in serum protein profiles in rats. []

- These effects were not observed with chloroquine at equimolar doses, suggesting they are related to glafenine or its metabolites rather than the core 4,7-ACQ structure. []

- Conversely, a pyrrolizidinylmethyl derivative of 4,7-ACQ (MG3) exhibited low toxicity in preclinical studies on rats, dogs, and non-human primates. []

ANone: The provided research doesn't delve into biomarkers or diagnostic applications related to 4,7-ACQ. The focus remains on its antimalarial properties and developing new derivatives with enhanced efficacy and safety.

ANone: Various analytical techniques are employed to characterize and quantify 4,7-ACQ and its derivatives:

- NMR Spectroscopy: Used for structural elucidation and confirmation of synthesized compounds. [, ]

- Mass Spectrometry: Provides accurate mass measurements for structural confirmation, particularly high-resolution mass spectrometry. []

- IR Spectroscopy: Offers information about functional groups present in the molecule. []

- Liquid Chromatography: Employed for separation and quantification of 4,7-ACQ and its metabolites. []

- Radioimmunoassay (RIA): Developed for sensitive and specific detection of chloroquine in biological samples. [, ]

ANone: The provided research primarily focuses on the pharmaceutical applications of 4,7-ACQ. Consequently, information regarding its environmental impact and degradation pathways is absent from these studies.

A: While specific data on 4,7-ACQ's dissolution rate is limited, research highlights efforts to enhance the solubility of its derivatives. [, ] The development of stable and soluble 2'-O-substituted 15-membered azalides incorporating 4,7-ACQ showcases progress in this area. []

A: Although the research mentions the use of analytical methods like liquid chromatography and radioimmunoassay, specific details regarding their validation (accuracy, precision, specificity) are not provided. [, ]

ANone: The research primarily focuses on the discovery, synthesis, and evaluation of 4,7-ACQ derivatives. Details regarding quality control and assurance measures during development, manufacturing, and distribution are not discussed.

ANone: The provided research doesn't delve into the immunogenic properties of 4,7-ACQ or its potential to elicit immunological responses.

A: A key drug-transporter interaction involves PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter), which is implicated in chloroquine resistance. [] Some 4,7-ACQ derivatives demonstrate the ability to inhibit PfCRT, potentially counteracting this resistance mechanism. []

ANone: The provided research does not provide specific details regarding 4,7-ACQ's interactions with drug-metabolizing enzymes or its potential to induce or inhibit them.

ANone: The research primarily focuses on the pharmaceutical applications of 4,7-ACQ. Therefore, information about its biocompatibility, biodegradability, or long-term environmental fate is not provided.

ANone: Yes, several alternative antimalarial drugs exist, including:

- Artemisinin derivatives: These are currently the mainstay of malaria treatment, particularly for drug-resistant strains. [, , ]

- Quinine and mefloquine: Older antimalarials still used in certain contexts. [, , ]

- New chemical entities: Research continues to explore novel antimalarial compounds with different mechanisms of action. [, , , , ]

ANone: The provided research doesn't offer specific insights into recycling or waste management strategies for 4,7-ACQ. These aspects fall outside the scope of the studies focused on its pharmaceutical applications.

ANone: Research on 4,7-ACQ and antimalarial drug development benefits from various resources:

- Compound libraries: Large collections of 4,7-ACQ derivatives and related compounds are available for screening and SAR studies. [, , ]

- High-throughput screening platforms: Enable rapid evaluation of the biological activity of new compounds against malaria parasites. []

- In vitro and in vivo models: Established models for malaria infection (e.g., P. falciparum cultures, rodent models) are crucial for preclinical efficacy testing. [, , , , ]

- Computational chemistry tools: Molecular docking software and QSAR models aid in understanding drug-target interactions and predicting the properties of new compounds. [, , , ]

A:

- Discovery and early use: 4,7-ACQ derivatives, like chloroquine, have been used as antimalarials since World War II. [, , , ]

- Resistance emergence: Widespread resistance to chloroquine emerged in the latter half of the 20th century, prompting research into new antimalarial agents. [, ]

- Mechanism of action: Elucidation of 4,7-ACQ's mechanism of action involving inhibition of hemozoin formation was a significant milestone. []

- Development of new derivatives: Continuous efforts focus on synthesizing 4,7-ACQ derivatives with improved activity against resistant strains, enhanced pharmacokinetic properties, and reduced toxicity. [, , , , , , , , ]

- Exploration of new therapeutic applications: 4,7-ACQ derivatives are being investigated for their potential in treating other diseases, including botulism, Ebola, and Parkinson's disease. [, , , , , ]

ANone: Absolutely, research on 4,7-ACQ and its derivatives transcends traditional disciplinary boundaries:

- Medicinal Chemistry: Plays a central role in designing, synthesizing, and optimizing new 4,7-ACQ-based compounds with improved pharmacological profiles. [, , , , , , , , , , , ]

- Parasitology: Essential for understanding the biology of malaria parasites, mechanisms of drug resistance, and developing relevant in vitro and in vivo models. [, , , , , , ]

- Pharmacology: Investigates the pharmacokinetic and pharmacodynamic properties of 4,7-ACQ derivatives, including absorption, distribution, metabolism, excretion, and efficacy. [, , , ]

- Computational Chemistry: Provides tools for molecular modeling, docking studies, and QSAR analysis, aiding in drug design and understanding drug-target interactions. [, , , ]

- Biochemistry: Explores the molecular mechanisms underlying the antimalarial activity of 4,7-ACQ and its derivatives, particularly its interaction with Fe(III)PPIX and inhibition of hemozoin formation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.